5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with difluoromethyl, ethyl, and methyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another related compound with a different substitution pattern.
Uniqueness
5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11F2N3/c1-3-12-6(7(8)9)5(10)4(2)11-12/h7H,3,10H2,1-2H3 |
InChI Key |
QYZBMGMKGIYRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C(F)F |
Origin of Product |
United States |
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